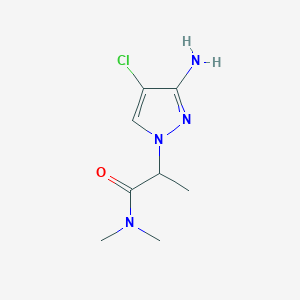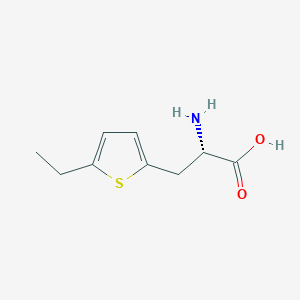![molecular formula C9H15NO2 B13306593 (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts unique steric and electronic properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the use of bicyclo[2.2.1]heptane derivatives as starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, allowing for the preservation of the bicyclic structure.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant potential in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic amino acids and derivatives, such as:
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.1.1]hexanes: These compounds have a different bicyclic structure but are also used in the development of new materials and drugs.
7-Oxabicyclo[2.2.1]heptanes: These compounds contain an oxygen atom in the bicyclic structure and are studied for their biological activity.
Uniqueness
The uniqueness of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid lies in its specific bicyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7?,8-/m1/s1 |
InChI-Schlüssel |
WSYBJHMJCCMCNJ-ZKBGSAEASA-N |
Isomerische SMILES |
C1CC2CC1CC2[C@H](C(=O)O)N |
Kanonische SMILES |
C1CC2CC1CC2C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol](/img/structure/B13306546.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)






amine](/img/structure/B13306591.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)


